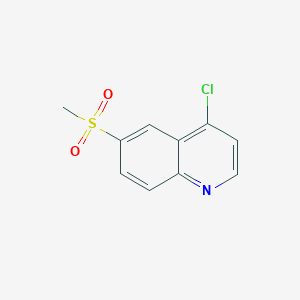
Carbamate de tert-butyle (3-(4-chloro-2-(2-fluoro-6-méthoxybenzoyl)phényl)prop-2-yn-1-yl)
Vue d'ensemble
Description
This compound, also known by its CAS number 869366-70-1 , is a chemical compound with the molecular formula C22H21ClFNO4. It is not intended for human or veterinary use, but rather for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a complex aromatic system with chloro, fluoro, and methoxy substituents . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Blocs de construction de la synthèse organique
Ce composé sert de bloc de construction polyvalent en synthèse organique. Sa structure permet d’introduire le groupe protecteur carbamate de tert-butyle dans d’autres molécules, ce qui est particulièrement utile dans la synthèse de composés organiques complexes . Le groupe tert-butyle offre une gêne stérique, ce qui peut être bénéfique dans les réactions sélectives.
Chimie médicinale
En chimie médicinale, la structure principale de ce composé est précieuse pour la création de pharmacophores, qui sont des parties d’une molécule responsables de son activité biologique. En modifiant les groupes fonctionnels, les chercheurs peuvent synthétiser de nouveaux candidats médicaments avec des effets thérapeutiques potentiels.
Développement de molécules bioactives
Les groupes benzoyle et chloro présents dans le composé en font un candidat pour le développement de molécules bioactives. Ces groupes se retrouvent souvent dans des molécules ayant des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses .
Science des matériaux
En science des matériaux, le composé peut être utilisé pour modifier des surfaces ou créer de nouveaux polymères avec des propriétés spécifiques. La présence de plusieurs groupes fonctionnels permet la réticulation, ce qui peut améliorer la stabilité et la durabilité du matériau .
Chimie agricole
Des composés ayant des structures similaires ont été utilisés dans le développement d’herbicides et de pesticides. La partie carbamate de tert-butyle, en particulier, est connue pour son rôle dans la régulation de la croissance des plantes et pourrait conduire à la synthèse de nouveaux produits agrochimiques .
Chimie analytique
En tant que standard en chimie analytique, ce composé peut aider à l’étalonnage des instruments et au développement de méthodes analytiques, en particulier en spectrométrie de masse et en chromatographie, en raison de ses propriétés de masse et de rétention uniques .
Science de l’environnement
La recherche sur le devenir environnemental de composés similaires peut fournir des informations sur les voies de dégradation et l’impact potentiel sur les écosystèmes. Ce composé pourrait servir de modèle pour étudier le comportement environnemental des composés organiques fluorés et chlorés .
Éducation chimique
Enfin, en raison de sa structure complexe et de la présence de plusieurs groupes fonctionnels, ce composé est un excellent sujet pour l’éducation chimique, en particulier dans l’enseignement de la synthèse organique et de la chimie des groupes fonctionnels .
Propriétés
IUPAC Name |
tert-butyl N-[3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4/c1-22(2,3)29-21(27)25-12-6-7-14-10-11-15(23)13-16(14)20(26)19-17(24)8-5-9-18(19)28-4/h5,8-11,13H,12H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGQQLCAFOZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729291 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869366-70-1 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

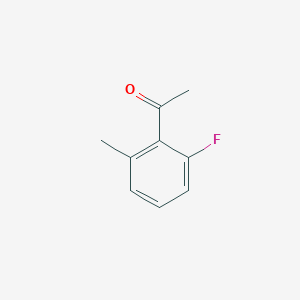
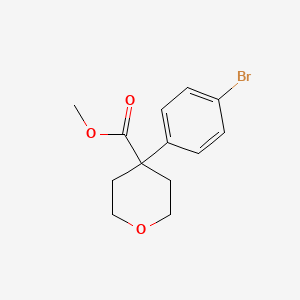
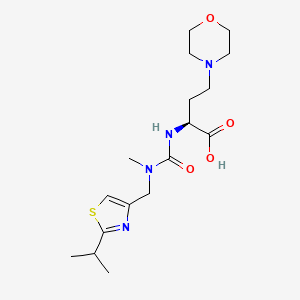
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
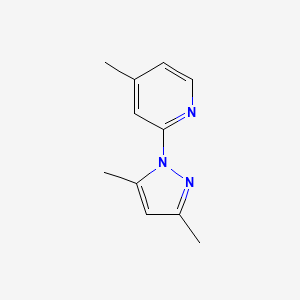
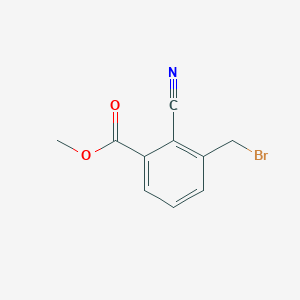
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)

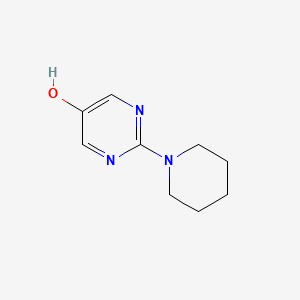
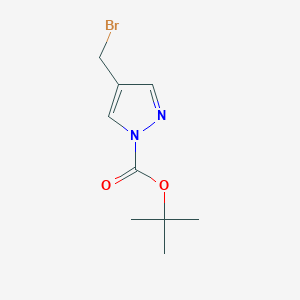
![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

